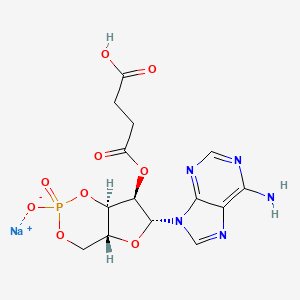

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is used in various biochemical and physiological studies to evaluate cAMP-mediated processes within cells. This compound is particularly valuable in research due to its stability and ability to mimic natural cAMP functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt involves the succinylation of adenosine-3’,5’-cyclic monophosphate. The reaction typically requires the use of succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography systems to handle larger quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the nucleophile used in the substitution reactions. Hydrolysis reactions yield adenosine-3’,5’-cyclic monophosphate and succinic acid .

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Immunogenic Derivative

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate serves as an immunogenic derivative of cAMP. It is utilized to generate anti-cAMP antisera and antibodies, which are crucial in immunological research and diagnostics. The ability to produce specific antibodies against cAMP facilitates studies on cAMP-mediated signaling pathways in various biological systems .

Case Study: Antibody Production

A study demonstrated the use of 2'-O-MonosuccinylcAMP to produce antibodies that can specifically recognize cAMP. These antibodies are instrumental in research involving cellular signaling and have potential applications in developing therapeutic agents targeting cAMP pathways .

Cellular Signaling Research

cAMP Analog

As a cAMP analog, 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is employed to evaluate cAMP-mediated processes within cells. It allows researchers to dissect the roles of cAMP in various physiological and pathological processes, including cell proliferation, differentiation, and apoptosis.

Experimental Findings

Research has shown that this compound can modulate cellular responses similarly to natural cAMP, providing insights into the mechanisms of action of various hormones and neurotransmitters that utilize cAMP as a second messenger .

Pharmacological Studies

Potential Therapeutic Applications

Given its role as a cAMP analog, 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is being investigated for its pharmacological properties. Its ability to mimic cAMP could lead to the development of new drugs targeting diseases associated with dysregulated cAMP signaling.

Case Study: Drug Development

In a pharmacological study, researchers explored the effects of 2'-O-MonosuccinylcAMP on cardiac myocytes. The findings indicated that this compound could enhance contractility and alter intracellular calcium dynamics, suggesting its potential use in treating heart failure .

Research on Second Messenger Systems

Role in Second Messenger Pathways

This compound is also studied for its role in second messenger systems beyond just cAMP. It has been implicated in various signaling pathways that involve nucleotide second messengers, contributing to our understanding of cellular communication mechanisms.

Study Insights

A comprehensive analysis highlighted how 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate interacts with other signaling molecules, providing a broader understanding of its implications in cellular signaling networks .

Analytical Applications

Use in Assays and Diagnostics

Due to its ability to generate specific antibodies and modulate cellular responses, 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is used in various assays for detecting cAMP levels in biological samples. This application is crucial for both research and clinical diagnostics.

Wirkmechanismus

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases (PKA) and activates them, leading to the phosphorylation of target proteins. This activation triggers various downstream signaling pathways involved in cellular processes such as metabolism, gene expression, and cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine-3’,5’-cyclic monophosphate (cAMP): The natural analog of the compound, involved in numerous cellular processes.

N6,2’-O-Dibutyryladenosine-3’,5’-cyclic monophosphate sodium salt: Another synthetic analog used in research to study cAMP-mediated processes.

Adenosine-2’,3’-cyclic monophosphate sodium salt: A related compound with similar applications in biochemical research.

Uniqueness

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is unique due to its enhanced stability compared to natural cAMP. This stability allows for more controlled and prolonged studies of cAMP-mediated processes, making it a valuable tool in research .

Biologische Aktivität

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt (often abbreviated as 2'-O-succinyl-cAMP) is a synthetic analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. This compound has garnered attention for its unique properties and potential applications in biochemical research and therapeutic contexts.

- Chemical Formula : C₁₄H₁₈N₁₁O₈PNa

- Molecular Weight : 401.30 g/mol

- CAS Number : 36940-87-1

2'-O-succinyl-cAMP acts primarily by mimicking cAMP, thus influencing the cAMP-dependent signaling pathways. It can activate protein kinase A (PKA) and other cAMP-responsive proteins, leading to various downstream effects such as modulation of gene expression, cellular metabolism, and ion channel activity.

1. Cellular Effects

Research indicates that 2'-O-succinyl-cAMP can effectively enhance the activity of PKA, which is pivotal in mediating the effects of cAMP in cells. For instance, studies have shown that this compound can promote lipolysis in adipocytes and influence glycogen metabolism in muscle cells.

2. Neurotransmission

In neuronal cells, 2'-O-succinyl-cAMP has been observed to modulate neurotransmitter release, particularly in cholinergic systems. It can be covalently coupled to acetylcholinesterase, enhancing its function as a tracer in neurobiological studies .

3. Impact on Gene Expression

The compound has been implicated in altering gene expression profiles by activating cAMP-responsive elements (CREs) in target genes. This has significant implications for understanding its role in developmental biology and cancer research.

Case Study 1: Lipolytic Activity

A study investigating the lipolytic effects of various cAMP analogs demonstrated that 2'-O-succinyl-cAMP significantly increased lipolysis in adipocytes compared to controls. The activation of PKA led to enhanced hormone-sensitive lipase activity, indicating its potential for metabolic research .

Case Study 2: Neurotransmitter Release Modulation

In a controlled experiment, the application of 2'-O-succinyl-cAMP on cultured neurons resulted in increased release of acetylcholine. This effect was mediated through PKA activation and subsequent phosphorylation of synaptic proteins, highlighting its role in synaptic plasticity .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Lipolysis | Increased | PKA activation |

| Neurotransmitter release | Enhanced | Phosphorylation of synaptic proteins |

| Gene expression modulation | Altered | Activation of CREs |

Research Findings

- Covalent Coupling : The ability to covalently couple with acetylcholinesterase allows for innovative applications as a tracer in neurobiological assays .

- Therapeutic Potential : Given its ability to mimic cAMP, there is ongoing research into its therapeutic applications, particularly in metabolic disorders and neurodegenerative diseases.

- Signal Transduction : Studies suggest that 2'-O-succinyl-cAMP can influence various signal transduction pathways beyond PKA, including exchange protein directly activated by cAMP (Epac) pathways .

Eigenschaften

IUPAC Name |

sodium;4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N5O9P.Na/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10;/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17);/q;+1/p-1/t6-,10-,11-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGHMVZYXPQDRF-HDMPVSQNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5NaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.